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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)malonaldehyde
CAS No.: 74963-16-9
Cat. No.: B1621663

Get Quote

Executive Summary

CAS 74963-16-9, chemically known as 2-(3-Chlorophenyl)malonaldehyde (or 2-(3-
chlorophenyl)propanedial), is a specialized electrophilic building block used extensively in the
synthesis of bioactive heterocyclic compounds. As a substituted malonaldehyde, it serves as a
critical C3-synthon in medicinal chemistry, particularly for constructing pyrazole and pyrimidine
scaffolds found in kinase inhibitors and anti-inflammatory agents. This guide provides a
comprehensive technical analysis of its physicochemical properties, reactivity profile, safety
protocols, and validated experimental applications.

Chemical Identity & Physicochemical Properties

The compound is characterized by a malonaldehyde moiety attached to a meta-chlorophenyl
ring. Its dual aldehyde functionality makes it highly reactive toward dinucleophiles.
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Property Data

Chemical Name 2-(3-Chlorophenyl)malonaldehyde
2-(3-Chlorophenyl)propanedial; 3-

Synonyms )
Chlorophenylmalondialdehyde

CAS Number 74963-16-9

Molecular Formula CoH7CIO2

Molecular Weight 182.60 g/mol

Appearance Off-white to pale yellow solid

Melting Point 107-109 °C

. Soluble in DMSO, DMF, Methanol; Sparingly

Solubility ]
soluble in water

Reactivity Class 1,3-Dicarbonyl equivalent (Bis-electrophile)

Mechanism of Action & Synthetic Utility
The C3-Synthon Concept

2-(3-Chlorophenyl)malonaldehyde functions as a 1,3-dielectrophile. In the presence of
binucleophiles (such as hydrazines, amidines, or ureas), it undergoes cyclocondensation to
form 5- or 6-membered aromatic heterocycles. This transformation is thermodynamically driven
by the aromatization of the resulting ring system.

o Reaction with Hydrazines: Yields 4-arylpyrazoles.
¢ Reaction with Amidines/Ureas: Yields 5-arylpyrimidines.

These scaffolds are privileged structures in drug discovery, often serving as the core
pharmacophore for ATP-competitive kinase inhibitors.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways utilizing CAS 74963-16-9 as
a core intermediate.
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Figure 1: Divergent synthetic pathways for CAS 74963-16-9 converting the malonaldehyde
core into pyrazole and pyrimidine scaffolds.

Experimental Protocol: Synthesis of 4-(3-
Chlorophenyl)-1H-pyrazole

This protocol demonstrates the standard application of CAS 74963-16-9 in generating a
pyrazole library member. This workflow is self-validating via TLC monitoring and melting point
determination.

Materials Required
e Precursor: 2-(3-Chlorophenyl)malonaldehyde (1.0 eq, 182 mg)

e Reagent: Hydrazine hydrate (64% solution, 1.2 eq)
e Solvent: Ethanol (absolute, 5 mL)

o Workup: Ethyl acetate, Brine, Sodium sulfate

Step-by-Step Methodology

e Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 182
mg (1.0 mmol) of 2-(3-Chlorophenyl)malonaldehyde in 5 mL of absolute ethanol. Ensure
complete dissolution; mild heating (30°C) may be used if necessary.
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Addition: Add 1.2 mmol of hydrazine hydrate dropwise to the stirring solution. Caution:
Exothermic reaction.

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2—3 hours.

o Validation Point: Monitor reaction progress via TLC (SiOz, 30% EtOAc/Hexane). The
starting material (Rf ~0.4) should disappear, and a new fluorescent spot (Rf ~0.6) should
appear.

Isolation: Cool the reaction mixture to room temperature.

o Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry under
vacuum.

o Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Dissolve the
residue in Ethyl Acetate (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry over
NazS0a4 and concentrate.

Characterization: The product, 4-(3-chlorophenyl)-1H-pyrazole, is typically obtained as a
white solid.

o Expected Yield: 85-95%

o Purity Check: tH NMR should show the disappearance of the aldehyde proton signal (~9-
10 ppm) and the appearance of pyrazole C-H protons (~7.8-8.0 ppm).

Safety Data & Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, it shares hazard profiles with
other substituted malonaldehydes. Treat as a functional irritant.

Hazard Category Classification Signal Word
Skin Corrosion/Irritation Category 2 (H315) Warning
Serious Eye Damage/Irritation Category 2A (H319) Warning
STOT - Single Exposure Category 3 (H335) Warning
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Precautionary Statements (P-Codes)

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
e P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Storage & Stability

o Storage: Store at 2—8°C (Refrigerate). Aldehydes are prone to oxidation; store under inert
atmosphere (Argon/Nitrogen) for long-term stability.

» Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1621663/docs#technical-monograph-2-
3-chlorophenyl-malonaldehyde-cas-74963-16-9-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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